
(Carboxymethyl)(dimethyl)sulfonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(carboxymethyl)(dimethyl)sulfonium is a sulfonium compound. It is a conjugate acid of a (dimethylsulfonio)acetate.
Aplicaciones Científicas De Investigación
Biological and Environmental Significance : Dimethylsulfoniopropionate (DMSP) and related sulfonium compounds are significant in biological chemistry due to their role in helping organisms combat osmotic stress (Kiene et al., 2011).
Chemical Synthesis and Reactions : The synthesis and characterization of sulfonium compounds such as dimethyl(2-ferrocenoylethyl)sulfonium iodide and their ability to undergo nucleophilic substitutions have been explored, demonstrating their potential in producing various functionalized molecules (Pejović et al., 2013).
Oxidative Properties : The oxidative properties of certain sulfonium salts, such as the formation of dimethyl(trifluoromethanesulfonyl)sulfonium salt from dimethyl sulfide, have been investigated for applications in mild oxidation of alcohols (Nenajdenko et al., 1997).
Protein Chemistry : Sulfonium salts have been used in peptide chemistry, such as in deprotecting cysteine derivatives and facilitating disulfide bond formation in peptides (Bishop et al., 1993).
Conformational Studies of Biological Molecules : Research has delved into the conformational preferences of biological sulfonium ions like S-adenosylmethionine, exploring their roles in metabolism and protein interactions (Markham et al., 2002).
Medical Research : While excluding drug use and dosage, it is notable that organic sulfonium salts have been studied for their potential antiulcerogenic action (Kuznetsov et al., 1980).
Polymer Chemistry : The use of dimethyl sulfonium 2-pyridyl carbonyl methylide in the polymerization of styrene has been studied, showcasing its role in radical polymerization processes (Bhatnagar & Srivastava, 1991).
Biochemical Research : Water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts have been developed as reagents for selectively modifying amino acids like tryptophan and cysteine in aqueous solutions (Horton & Tucker, 1970).
Neuroscience : Research into dimethyl sulfoxide (DMSO) has shown its effects on suppressing ion currents and calcium influx in neurons, with potential implications for neuroprotective strategies (Lu & Mattson, 2001).
Environmental Microbiology : The role of DMSP in marine microbial mats and its biological consumption and turnover have been a subject of study, highlighting the ecological importance of these compounds (Visscher & van Gemerden, 1991).
Fuel Cell Technology : Novel anion exchange membranes based on sulfonium for alkaline fuel cell applications have been developed, showing promising properties for energy technologies (Hossain et al., 2016).
Drug Development : Studies have explored the potential of sulfonium-based oximes for reactivating acetylcholinesterase inhibited by organophosphorus compounds, demonstrating applications in biochemistry and pharmacology (Chandar et al., 2014).
Propiedades
Número CAS |
24220-08-4 |
|---|---|
Nombre del producto |
(Carboxymethyl)(dimethyl)sulfonium |
Fórmula molecular |
C4H9O2S+ |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
carboxymethyl(dimethyl)sulfanium |
InChI |
InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1 |
Clave InChI |
PSBDWGZCVUAZQS-UHFFFAOYSA-O |
SMILES |
C[S+](C)CC(=O)O |
SMILES canónico |
C[S+](C)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)
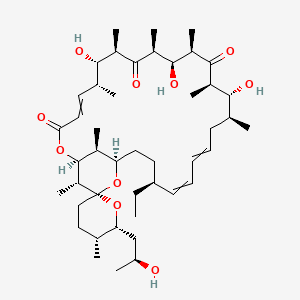
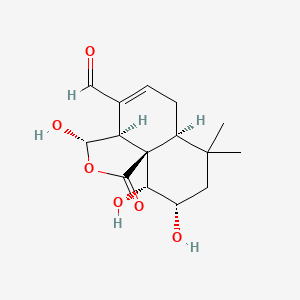




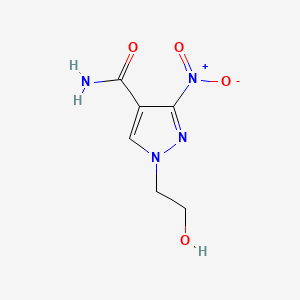

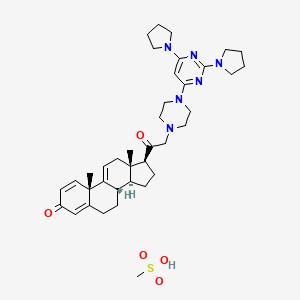
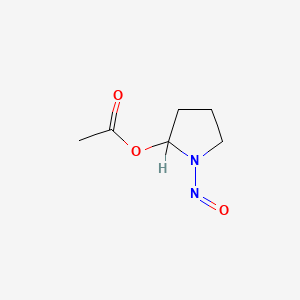

![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, potassium salt (1:4)](/img/structure/B1212502.png)
